molecular formula C14H23NO5 B13730185 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

Cat. No.: B13730185
M. Wt: 285.34 g/mol
InChI Key: NBKLDQPKXKJHSL-FGWVZKOKSA-N
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Description

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (CAS: 1233323-61-9) is a bicyclic compound featuring a fused oxa-aza ring system. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . The tert-butoxycarbonyl (Boc) group at the 9-position serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The acetic acid substituent at the 7-position provides a reactive handle for further functionalization, making it valuable in medicinal chemistry and drug discovery . This compound is commercially available with purities ≥95% (e.g., Combi-Blocks, MFCD27956874) .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+

InChI Key

NBKLDQPKXKJHSL-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid typically follows a multi-step route involving:

  • Construction of the bicyclic core containing nitrogen and oxygen heteroatoms.
  • Introduction of the acetic acid moiety at the 7-position of the bicyclic framework.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to enhance stability and facilitate further synthetic transformations.

This approach emphasizes regioselective cyclization, selective functional group transformations, and protection-deprotection sequences to achieve the desired compound with high purity and stereochemical integrity.

Key Synthetic Steps

2.1 Formation of the 3-oxa-9-aza-bicyclo[3.3.1]nonane Core

  • The bicyclic structure is often formed via intramolecular cyclization reactions where a nitrogen-containing precursor and an oxygen-containing moiety are linked through a ring-closing step.
  • Commonly, starting materials include amino alcohol derivatives or nitrogen heterocycles that undergo cyclization under acidic or basic catalysis.
  • The stereochemistry at the bridgehead positions is controlled by the choice of starting materials and reaction conditions.

Introduction of the Acetic Acid Side Chain

  • The acetic acid substituent at the 7-position is introduced through acylation or alkylation reactions.
  • One method involves the use of haloacetic acid derivatives or their esters to alkylate the bicyclic amine intermediate.
  • Subsequent hydrolysis of ester groups yields the free acetic acid functionality.

2.3 Boc Protection of the Nitrogen Atom

  • The nitrogen atom in the bicyclic system is protected using tert-butoxycarbonyl anhydride (Boc2O) or equivalent reagents.
  • This step is crucial to prevent undesired side reactions during subsequent synthetic manipulations.
  • Boc protection is typically performed under mild basic conditions (e.g., with triethylamine) in an organic solvent such as dichloromethane.

Representative Preparation Protocol (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino alcohol precursor, acidic/basic catalyst Formation of 3-oxa-9-aza-bicyclo[3.3.1]nonane core
2 Alkylation/Acylation Haloacetic acid derivative, base (e.g., K2CO3) Introduction of acetic acid side chain (as ester)
3 Hydrolysis Aqueous acid or base Conversion of ester to acetic acid
4 Boc Protection Boc2O, base (e.g., triethylamine), organic solvent Protection of nitrogen as Boc carbamate

Analytical and Yield Considerations

  • The regio- and stereoselectivity of the cyclization step is critical to obtain the correct bicyclic isomer.
  • Purification is typically achieved by column chromatography or recrystallization.
  • Yields vary depending on the efficiency of each step but are optimized by controlling reaction time, temperature, and reagent stoichiometry.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Supporting Research and Patents

  • Patent WO2013050938A1 details synthetic routes for 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives, including related compounds to 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid. It describes processes involving cyclization, functionalization, and protection strategies relevant to the compound's preparation.
  • Research literature emphasizes the importance of these compounds as orexin receptor antagonists, which drives the development of efficient synthetic methods.

Summary Table: Preparation Methods Overview

Preparation Stage Description Typical Reagents/Conditions Notes
Bicyclic Core Formation Intramolecular cyclization of amino alcohols Acidic/basic catalysis, controlled temperature Controls stereochemistry and regioselectivity
Side Chain Introduction Alkylation/acylation with haloacetic acid derivatives Base (K2CO3), organic solvents Ester intermediates hydrolyzed later
Ester Hydrolysis Conversion of ester to acid Aqueous acid/base treatment Yields free acetic acid functionality
Nitrogen Boc Protection Protection of amine group Boc2O, triethylamine, dichloromethane Enhances stability and synthetic utility

Chemical Reactions Analysis

Types of Reactions

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists of orexin receptors may be useful in treating various disorders, including:

  • Sleep Disorders : Compounds that inhibit orexin receptors can help manage conditions like insomnia.
  • Anxiety Disorders : By modulating orexin activity, these compounds may alleviate anxiety symptoms.
  • Addiction Disorders : Orexin antagonists have shown promise in reducing cravings and relapse in substance use disorders .

Synthetic Intermediate

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for:

  • Diverse Functionalization : The presence of functional groups facilitates further chemical modifications, leading to the development of novel compounds with specific biological activities.
  • Anticancer Research : Recent studies have highlighted the importance of bicyclic compounds in anticancer therapies, where they serve as potential leads for new chemotherapeutics .

Case Study 1: Orexin Receptor Antagonism

A study explored the efficacy of various derivatives of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in blocking orexin receptors. Researchers found that certain modifications enhanced receptor selectivity and potency, indicating potential therapeutic applications for sleep and mood disorders.

Case Study 2: Synthesis and Anticancer Activity

In another investigation, researchers synthesized several analogs of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane and evaluated their anticancer properties against various cell lines. The results demonstrated significant cytotoxic effects, suggesting that these compounds could serve as templates for developing new anticancer agents.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentOrexin receptor antagonismTreatment for sleep and anxiety disorders
Synthetic IntermediateBuilding block for complex organic synthesisVersatile functionalization options
Anticancer ResearchLeads for new chemotherapeuticsSignificant cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is best highlighted through comparison with analogous bicyclic derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid Boc-protected amine, acetic acid at C7 C₁₃H₂₁NO₅ 271.31 High stability, synthetic versatility
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride Benzyl group at N9, carboxylic acid at C7, HCl salt C₁₅H₂₀ClNO₃ 297.78 Enhanced solubility in polar solvents due to HCl counterion
exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxalate (2:1) Oxalate salt, acetic acid at C7 Not provided Not provided Industrial-grade (99% purity), used in agrochemicals
3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid Unprotected amine, carboxylic acid at C7 C₈H₁₃NO₃ 171.19 Simpler structure; potential intermediate for complex derivatives
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester Benzyl group at N9, ketone at C7, ethyl ester at C3 C₁₆H₂₁NO₃ 301.39 Ester group improves lipophilicity for membrane permeability studies

Key Research Findings

Synthetic Utility: The Boc-protected derivative (target compound) is preferred in multi-step syntheses due to its resistance to acidic/basic conditions, unlike the benzyl-protected analog, which requires harsher deprotection methods (e.g., hydrogenolysis) . The oxalate and hydrochloride salts of related compounds (e.g., exo-3-Oxa-9-aza-bicyclo derivatives) are favored in industrial applications for their cost-effective scalability .

Stereochemical Considerations: Substituted 3-oxa-7-aza-bicyclo[3.3.1]nonan-9-ones exhibit distinct stereochemical profiles depending on substituent bulkiness. For example, tert-butyl groups at C7 induce conformational rigidity, whereas smaller groups allow dynamic ring puckering .

Click Chemistry Applications: Derivatives such as 9-azabicyclo[3.3.1]nonane-3-one-N-oxyl (ABNO) are utilized in oxidation-induced click reactions, highlighting the bicyclic scaffold’s adaptability in bioorthogonal chemistry .

Comparative Physicochemical Properties

Property 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
Water Solubility Low (Boc group reduces polarity) High (due to HCl salt) Moderate
Stability under Acidic Conditions High (Boc protection) Low (benzyl group susceptible to acidolysis) Low (unprotected amine)
Synthetic Flexibility Excellent (acetic acid for amide/coupling reactions) Limited (carboxylic acid requires activation) Limited

Q & A

What are the key considerations for synthesizing 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid in a laboratory setting?

Answer:
Synthesis requires careful selection of protecting groups and reaction conditions. The Boc (tert-butoxycarbonyl) group is critical for protecting the nitrogen during bicyclic framework assembly. A stepwise approach involves:

  • Boc Protection : Introduce the Boc group early to prevent undesired side reactions at the nitrogen site .
  • Bicyclic Formation : Use ring-closing strategies, such as acid-catalyzed cyclization or transition metal-mediated coupling, to construct the 3-oxa-9-aza-bicyclo[3.3.1]nonane core.
  • Acetic Acid Functionalization : Coupling the acetic acid moiety via esterification or amidation under mild conditions to preserve the Boc group .
    Purification : Chromatography or recrystallization is recommended to isolate high-purity product, as impurities can complicate downstream applications.

How can researchers confirm the structural integrity of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid post-synthesis?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify bicyclic framework geometry, Boc group presence, and acetic acid substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C15_{15}H23_{23}NO5_5) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (Boc group at ~1680–1720 cm1^{-1}, acetic acid at ~1700 cm1^{-1}).
    Cross-validation with computational modeling (e.g., DFT) can resolve ambiguities in stereochemical assignments.

What strategies can be employed to optimize the yield of this compound when scaling up the reaction?

Answer:
Advanced optimization involves:

  • Catalyst Screening : Evaluate palladium or ruthenium catalysts for cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates while minimizing side reactions.
  • Temperature Control : Maintain ≤60°C during Boc introduction to prevent premature deprotection .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time, enabling rapid adjustments.

How does the Boc group influence the reactivity of the bicyclic framework in further functionalization?

Answer:
The Boc group:

  • Stabilizes the Nitrogen : Prevents nucleophilic attack or oxidation during reactions targeting the acetic acid moiety.
  • Acid Sensitivity : Requires avoidance of strongly acidic conditions (e.g., TFA) unless intentional deprotection is needed .
  • Steric Effects : May hinder access to reactive sites, necessitating bulky coupling agents (e.g., EDC/HOBt) for efficient functionalization .

What are the recommended storage conditions to maintain the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via humidity .
  • Light Sensitivity : Protect from UV exposure, which can destabilize the bicyclic framework.

How can researchers address discrepancies in reported spectroscopic data for derivatives of this compound?

Answer:

  • Solvent Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6), as chemical shifts vary significantly.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook) .

What role does the 3-oxa moiety play in the compound’s physicochemical properties?

Answer:
The oxygen atom in the 3-oxa group:

  • Enhances Solubility : Increases polarity, improving aqueous solubility for biological assays.
  • Alters Reactivity : Participates in hydrogen bonding, influencing interactions with biological targets or catalysts .
  • Impacts Stability : The ether linkage is resistant to hydrolysis under basic conditions but may oxidize under strong acidic/oxidizing environments.

What methodologies are effective for introducing diverse substituents at the 7-acetic acid position?

Answer:

  • Coupling Reactions : Use peptide coupling agents (e.g., DCC/DMAP) to attach amines or alcohols.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal functionalization .
  • Enzymatic Catalysis : Lipases or esterases to achieve enantioselective modifications under mild conditions .
    Note : Pre-activate the acetic acid as a mixed anhydride or NHS ester for higher reactivity.

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